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molecular formula C7H12ClNO B1598644 1-(3-Chloropropanoyl)pyrrolidine CAS No. 63177-38-8

1-(3-Chloropropanoyl)pyrrolidine

Cat. No. B1598644
M. Wt: 161.63 g/mol
InChI Key: OKNKNRRNPIUFFX-UHFFFAOYSA-N
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Patent
US03998808

Procedure details

A solution of pyrrolidine (35 grams; 0.5 mol) and triethylamine (50 grams; 0.5 mol) in benzene (500 ml) is placed in a glass reaction flask equipped with a mechanical stirrer and reflux condenser. β-Chloropropionyl chloride (64 grams; 0.5 mol) is then slowly added with stirring over a period of about 15 minutes. Stirring is continued for a period of about 30 minutes. After this time the reaction mixture is first filtered to remove triethylamine hydrochloride nd is the stripped of benzene to yield 1-(β-chloropropionyl) pyrrolidine.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[Cl:13][CH2:14][CH2:15][C:16](Cl)=[O:17]>C1C=CC=CC=1>[Cl:13][CH2:14][CH2:15][C:16]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:17]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
50 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for a period of about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After this time the reaction mixture is first filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride nd

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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